molecular formula C8H9N3 B2932215 1-Methyl-1H-benzo[d]imidazol-7-amine CAS No. 21577-25-3

1-Methyl-1H-benzo[d]imidazol-7-amine

Cat. No. B2932215
CAS RN: 21577-25-3
M. Wt: 147.181
InChI Key: PRFCNMRCNKHJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-benzo[d]imidazol-7-amine is a chemical compound with the CAS Number: 21577-25-3 . It has a molecular weight of 147.18 . The IUPAC name for this compound is 1-methyl-1H-benzo[d]imidazol-7-amine . It is a solid substance .


Synthesis Analysis

The synthesis of 1-Methyl-1H-benzo[d]imidazol-7-amine and its derivatives has been reported in several studies . For instance, one study reported a hit to lead process to fine-tune the potency of a previously reported inhibitor, which led to the discovery of a potent PqsR antagonist .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-benzo[d]imidazol-7-amine is represented by the linear formula C8H9N3 . The Inchi Code for this compound is 1S/C8H9N3/c1-11-5-10-7-4-2-3-6(9)8(7)11/h2-5H,9H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 1-Methyl-1H-benzo[d]imidazol-7-amine have been studied in the context of its use as a PqsR antagonist . For example, replacement with 1-methyl-1H-benzo[d]imidazol-2-thiol, benzo[d]oxazol-2-amine, and benzo[d]thiazol-2-amine in compounds abolished pqs inhibitory activity. On the contrary, the 1-methyl-1H-benzo[d]-imidazol-2-amine derivative demonstrated a 15-fold enhancement of activity in the P. aeruginosa PAO1-L laboratory strain .


Physical And Chemical Properties Analysis

1-Methyl-1H-benzo[d]imidazol-7-amine is a solid substance . It has a molecular weight of 147.18 . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Antimicrobial Activity

7-Amino-1-methyl-1H-benzoimidazole: has been explored for its antimicrobial potential. Compounds with the benzoimidazole scaffold have shown activity against a variety of microbial strains. For instance, silver (I) complexes of benzimidazole were synthesized and screened for their activity against Staphylococcus epidermidis , Staphylococcus aureus , and Candida albicans .

Anti-tubercular Agents

The compound’s derivatives have been evaluated for anti-tubercular activity. A study synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and tested it against Mycobacterium tuberculosis strains, showing promising results in combating tuberculosis .

Safety and Hazards

The safety information for 1-Methyl-1H-benzo[d]imidazol-7-amine indicates that it is corrosive . The hazard statements include H314 . The precautionary statements include P280;P305+P351+P338;P310 .

Future Directions

The future directions for the study of 1-Methyl-1H-benzo[d]imidazol-7-amine could involve further exploration of its potential as a PqsR antagonist . This could include studies to fine-tune its potency and to investigate its efficacy against different strains of P. aeruginosa .

properties

IUPAC Name

3-methylbenzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-10-7-4-2-3-6(9)8(7)11/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFCNMRCNKHJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC=CC(=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903076
Record name NoName_3664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-benzo[d]imidazol-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.